Ethyl 6-formylamino-5-methoxyindole-2-carboxylate
Description
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate belongs to a class of organic compounds known as indole derivatives. These compounds are characterized by their indole structure, a bicyclic configuration consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as the Fischer indole synthesis, reductive amination, and various coupling reactions. For example, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds confirmed by IR, 1H NMR, and MS techniques (Chunshen Zhao et al., 2006).
Molecular Structure Analysis
Crystal and molecular structure studies are crucial for understanding the physical and chemical properties of compounds. For instance, the crystal and molecular structures of certain ethyl carboxylate compounds have been reported, highlighting the importance of single crystal X-ray diffraction data in confirming molecular structures (M. Kaur et al., 2012).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including acylation, bromination, and condensation reactions, which are instrumental in functionalizing the indole core for different applications. The reaction of ethyl acylindole-2-carboxylates with thallium trinitrate (TTN) illustrates the modification of indole compounds through Favorskii-type rearrangement and C2-ethoxycarbonyl group rearrangement (Masanobu Tani et al., 1994).
properties
IUPAC Name |
ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGUJOZARLMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447359 | |
Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-formylamino-5-methoxyindole-2-carboxylate | |
CAS RN |
119825-27-3 | |
Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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